1-(3-Methylisothiazol-5-yl)ethanone
Overview
Description
1-(3-Methylisothiazol-5-yl)ethanone is a synthetic organic compound belonging to the class of isothiazolinones. It is widely used as a preservative in various industrial and consumer products, including cosmetics, personal care products, and household cleaners. The compound has a molecular weight of 141.19 g/mol and is known for its antimicrobial properties.
Preparation Methods
The synthesis of 1-(3-Methylisothiazol-5-yl)ethanone typically involves the reaction of 3-methylisothiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-Methylisothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-(3-Methylisothiazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is widely used as a preservative in various products to prevent microbial growth and extend shelf life.
Mechanism of Action
The antimicrobial activity of 1-(3-Methylisothiazol-5-yl)ethanone is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.
Comparison with Similar Compounds
1-(3-Methylisothiazol-5-yl)ethanone is unique among isothiazolinones due to its specific structure and antimicrobial efficacy. Similar compounds include:
1,2-Benzisothiazolin-3-one: Another widely used preservative with similar antimicrobial properties.
Methylisothiazolinone: Known for its use in personal care products but has a different structure and spectrum of activity.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone for enhanced preservative effects.
These compounds share the isothiazolinone core structure but differ in their substituents, leading to variations in their antimicrobial spectrum and applications.
Properties
IUPAC Name |
1-(3-methyl-1,2-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCKFIGYKOLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90724-49-5 | |
Record name | 1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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